![molecular formula C20H24BrN3O3 B11555609 2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11555609.png)
2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that features a brominated phenoxy group, a methoxy substituent, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-2-methoxyphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-(4-bromo-2-methoxyphenoxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-(diethylamino)benzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The Schiff base linkage can be reduced to form a secondary amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-formyl-2-methoxyphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide.
Reduction: Formation of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methyl]acetohydrazide.
Substitution: Formation of 2-(4-substituted-2-methoxyphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The bromine and methoxy groups may enhance its binding affinity and specificity. The Schiff base linkage allows for potential reversible interactions with biological targets, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methoxyphenoxy)acetic acid: Lacks the hydrazide and Schiff base linkage.
4-(Diethylamino)benzaldehyde: Contains the diethylamino group but lacks the phenoxy and hydrazide components.
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to its combination of a brominated phenoxy group, a methoxy substituent, and a hydrazide linkage. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24BrN3O3 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H24BrN3O3/c1-4-24(5-2)17-9-6-15(7-10-17)13-22-23-20(25)14-27-18-11-8-16(21)12-19(18)26-3/h6-13H,4-5,14H2,1-3H3,(H,23,25)/b22-13+ |
InChI Key |
ORPXDCIMLHAWLZ-LPYMAVHISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.